molecular formula C10H12O5 B020899 Diethyl furan-2,5-dicarboxylate CAS No. 53662-83-2

Diethyl furan-2,5-dicarboxylate

Cat. No. B020899
CAS RN: 53662-83-2
M. Wt: 212.2 g/mol
InChI Key: PHGMGTWRSNXLDV-UHFFFAOYSA-N
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Description

Diethyl furan-2,5-dicarboxylate is a structural analog of diacids . It is a compound with the molecular formula C10H12O5 .


Synthesis Analysis

Diethyl furan-2,5-dicarboxylate has been synthesized by the reaction of 5-hydroxymethylfurfural with ethyl esters and phosphotungstic acid . It has also been used in the lipase-catalyzed synthesis of semiaromatic copolyesters . A stepwise approach involving a protecting agent has been used to obtain dimethyl furan-2,5-dicarboxylate, a monomer for polyalkylene furanoates .


Molecular Structure Analysis

The molecular structure of Diethyl furan-2,5-dicarboxylate has been determined using various techniques such as Fourier transform infrared spectroscopy and nuclear magnetic resonance . The InChI string for this compound is InChI=1S/C10H12O5/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 .


Chemical Reactions Analysis

The reaction of Diethyl furan-2,5-dicarboxylate proceeds through direct esterification or transesterification of FDCA or its corresponding ester, with polyhydroxy alcohol in the presence of a catalyst with an excess of diols to obtain oligomers, followed by the polycondensation reaction .


Physical And Chemical Properties Analysis

Diethyl furan-2,5-dicarboxylate has a molecular weight of 212.20 g/mol . It has a topological polar surface area of 65.7 Ų and a complexity of 214 .

Scientific Research Applications

Production of Furanic Polyesters

Diethyl furan-2,5-dicarboxylate (DEFDC) is used in the synthesis of furanic polyesters. A one-pot two-step procedure has been developed for the synthesis of DEFDC starting from mucic acid . This process involves the production of three different kinds of furan-based polyesters— polyethylene-2,5-furan dicarboxylate (PEF), polyhydropropyl-2,5-furan dicarboxylate (PHPF), and polydiglycerol-2,5-furandicarboxylate (PDGF) .

Oxidative Esterification

DEFDC can be prepared through a one-step oxidative esterification of 2,5-furandiformaldehyde (DFF) derived from biomass .

Synthesis of Biobased Polymers

DEFDC is used in the synthesis of biobased polymers . These polymers are characterized by NMR, FT-IR spectroscopy, DSC, TGA, and XRD .

Production of Polyethylene 2,5-furandicarboxylate (PEF)

DEFDC is used in the production of Polyethylene 2,5-furandicarboxylate (PEF), a promising biomass molecule for polymerization with ethylene glycol . PEF can be used as an alternative material to polyethylene terephthalate (PET) .

Synthesis of Pyrrolo[1,2-b]pyridazines

Although not directly related to DEFDC, it’s worth noting that similar compounds such as Diethyl pyrrole-2,5-dicarboxylate have found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders .

Potential Janus Kinase Inhibitors

Again, similar compounds like Diethyl pyrrole-2,5-dicarboxylate have been used in the development of potential Janus kinase inhibitors .

Safety And Hazards

Diethyl furan-2,5-dicarboxylate is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Diethyl furan-2,5-dicarboxylate has been introduced in recent years as a green aromatic monomer toward the design of aromatic (co)polyesters with enhanced properties . It shows promise for possible applications in food packaging as well as other possibilities .

properties

IUPAC Name

diethyl furan-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGMGTWRSNXLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344506
Record name diethyl furan-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl furan-2,5-dicarboxylate

CAS RN

53662-83-2
Record name diethyl furan-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl furan-2,5-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes DEFDC an attractive alternative to petroleum-based monomers in polyester production?

A1: DEFDC is derived from renewable resources, specifically from the oxidation of 5-hydroxymethylfurfural (HMF), which can be obtained from biomass. [] This makes it a more sustainable alternative to petroleum-based monomers like terephthalic acid used in conventional polyesters. Furthermore, incorporating DEFDC into polyesters can lead to desirable material properties. For example, polyethylene furanoate (PEF), a polyester made from DEFDC and ethylene glycol, exhibits improved barrier properties compared to its petroleum-based counterpart, polyethylene terephthalate (PET). []

Q2: What are the challenges in using DEFDC for polyester synthesis, and how can they be addressed?

A2: One challenge lies in the reactivity of DEFDC with different diols, especially shorter ones like butane-1,4-diol. Research indicates that longer diols, starting from octane-1,8-diol, exhibit better reactivity with DEFDC, achieving up to 90% incorporation. [] To overcome the limitations with shorter diols, researchers have successfully utilized long-chain fatty dimer diols, such as Pripol 2033. [] This strategy allows for higher DEFDC incorporation and leads to polyesters with increased molecular weight.

Q3: What role does enzymatic catalysis play in DEFDC-based polyester synthesis?

A3: Enzymatic catalysis, specifically using immobilized lipase from Candida antarctica, offers a green and efficient approach for DEFDC polymerization with various aliphatic diols and diesters. [] This method allows for a controlled polymerization process and can be carried out in a two-step reaction using diphenyl ether as a solvent. [] The use of enzymes also aligns with the principles of green chemistry by reducing the reliance on harsh reaction conditions and toxic catalysts often employed in conventional polymerization methods.

Q4: How does varying the chain length of diols and diesters impact the properties of DEFDC-based polyesters?

A4: The choice of diol and diester significantly influences the final properties of the resulting polyester. For instance, shorter diols like hexane-1,6-diol show better reactivity towards longer diesters, while longer diols like dodecane-1,12-diol demonstrate reactivity with a wider range of diesters. [] Furthermore, incorporating DEFDC with diglycerol via a regioselective 1-OH acylation process allows for the synthesis of more soluble and hydrophilic furanic polyesters. [] This highlights the versatility of DEFDC in designing polymers with tailored properties for various applications.

Q5: What are the potential applications of DEFDC-based polyesters?

A5: The tunable properties of DEFDC-based polyesters make them promising candidates for diverse applications. Their improved barrier properties compared to conventional PET make them suitable for food packaging, potentially extending shelf life and reducing food waste. [] Additionally, their biobased origin and potential biodegradability position them as attractive alternatives in biomedical applications, where biocompatibility is crucial. Further research and development of DEFDC-based polyesters could unlock even more applications in areas ranging from textiles to coatings.

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